molecular formula C10H15NS B7966362 4-(Dimethylamino)phenyl ethyl sulfide CAS No. 62291-59-2

4-(Dimethylamino)phenyl ethyl sulfide

Cat. No.: B7966362
CAS No.: 62291-59-2
M. Wt: 181.30 g/mol
InChI Key: ATXCAXQNSVQBBR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenyl ethyl sulfide is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)phenyl ethyl sulfide typically involves the reaction of 4-(Dimethylamino)phenyl magnesium bromide with ethyl sulfide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenyl ethyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or amines; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with different substituents replacing the dimethylamino group.

Scientific Research Applications

4-(Dimethylamino)phenyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenyl ethyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the ethyl sulfide group may contribute to the compound’s overall hydrophobicity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenyl ethyl ether: Similar structure but with an ether linkage instead of a sulfide.

    4-(Dimethylamino)phenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.

    4-(Dimethylamino)phenyl ethyl sulfoxide: Oxidized form of the compound with a sulfoxide group.

Uniqueness

4-(Dimethylamino)phenyl ethyl sulfide is unique due to the presence of both the dimethylamino group and the ethyl sulfide group, which confer distinct chemical and physical properties. These properties make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-ethylsulfanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXCAXQNSVQBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488621
Record name 4-(Ethylsulfanyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62291-59-2
Record name 4-(Ethylsulfanyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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